5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene
Description
The compound 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene is a highly complex heterocyclic molecule characterized by:
- A triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene core, featuring three fused rings with three nitrogen atoms.
- A pyridine-2-carbonyl substituent at position 5, further modified by a 1H-pyrrol-1-yl group at the pyridine’s 4-position.
Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-18(16-13-14(7-8-20-16)22-9-3-4-10-22)24-12-11-23-17-6-2-1-5-15(17)21-19(23)24/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAFWJIRGVBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine and pyrrole intermediates, followed by their coupling and subsequent cyclization to form the triazatricyclo structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Complexity and Nitrogen Content
Table 1: Structural Comparison of Heterocyclic Cores
| Compound | Core Structure | Nitrogen Atoms | Key Functional Groups |
|---|---|---|---|
| Target Compound | Triazatricyclo[6.4.0.0²,⁶]dodeca-tetraene | 3 | Pyrrole, pyridine, carbonyl |
| 11a (Pyran-pyrazole derivative, Ev2) | Pyran fused with pyrazole | 4 | Amino, hydroxy, cyano |
| 4i (Pyrimidinone-tetrazolyl, Ev3) | Pyrimidinone with tetrazolyl | 5 | Coumarin, methyl, oxo |
| 1l (Imidazo[1,2-a]pyridine, Ev5) | Tetrahydroimidazo[1,2-a]pyridine | 3 | Cyano, nitro, ester |
Key Observations :
- The target’s triazatricyclo system is more complex than bicyclic (e.g., imidazo[1,2-a]pyridine in ) or monocyclic cores (e.g., pyrazole in ).
- Nitrogen atom density varies: Pyrimidinone-tetrazolyl derivatives (Ev3) have the highest nitrogen content, which may enhance hydrogen bonding or metal coordination .
Functional Group Diversity
- Pyrrole and Pyridine Moieties : The target’s pyrrole-pyridine-carbonyl motif is distinct from pyrazole-based pesticides like fipronil and ethiprole (Ev4), which rely on sulfinyl and trifluoromethyl groups for activity .
- Carbonyl and Ester Groups : While the target features a pyridine-linked carbonyl, compound 1l (Ev5) includes ester groups, which influence solubility and metabolic stability .
Biological Activity
The compound 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound indicates the presence of multiple functional groups that may contribute to its biological activity. The pyrrole and pyridine moieties are known for their roles in various biological interactions.
Research suggests that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways critical for cellular functions.
- Antioxidant Activity : The presence of nitrogen-containing heterocycles often correlates with antioxidant properties that can protect cells from oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound:
- Case Study 1 : A derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
- Mechanism : The anticancer activity was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens:
- Case Study 2 : In vitro assays demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic processes.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
